N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide
Overview
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring, a quinoline moiety, and a sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide typically involves multiple steps, including the formation of the benzofuran and quinoline rings, followed by sulfonylation and carboxamide formation. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Benzofuran Ring: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.
Quinoline Synthesis: Quinoline moieties can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Carboxamide Formation: The final step involves the formation of the carboxamide group, often through the reaction of an amine with a carboxylic acid derivative.
Chemical Reactions Analysis
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the carboxamide or sulfonyl groups.
Scientific Research Applications
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide can be compared with other similar compounds, such as:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-fluorobenzenesulfonamide: This compound features a similar benzofuran ring but differs in the substituents on the sulfonyl group.
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(2,5-dimethylphenyl)sulfonyl]-4-methylbenzamide: This compound has a similar core structure but with different substituents on the benzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-17(30)25-18(2)34-23-14-13-21(16-22(23)25)29(27(31)20-8-4-3-5-9-20)35(32,33)24-12-6-10-19-11-7-15-28-26(19)24/h6-7,10-16,20H,3-5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABGNDDEQYDFSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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